Manoalide

Phospholipase A2 inhibition P388D1 macrophage Intracellular PLA2

Select manoalide for its unique irreversible covalent inhibition mechanism that reversible inhibitors cannot replicate. This marine sesterterpenoid directly modifies lysine residues in sPLA2 (IC₅₀=4.7 µM), providing sustained enzyme inactivation under washout conditions. It is the only known compound with dual covalent engagement of both PLA2 and NLRP3 (targeting Lys377), essential for inflammasome studies. For oncology research, specify 24R,25S stereochemistry to ensure anti-leukemic potency (IC₅₀=0.50–7.67 µM). Verify stereochemical purity with your supplier before ordering.

Molecular Formula C25H36O5
Molecular Weight 416.5 g/mol
CAS No. 75088-80-1
Cat. No. B158911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManoalide
CAS75088-80-1
Synonyms(5R)-4-[(2R,6R)-3,6-dihydro-6-hydroxy-5-[(3E)-4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-hexen-1-yl]-2H-pyran-2-yl]-5-hydroxy-2(5H)-furanone
Molecular FormulaC25H36O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C
InChIInChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1
InChIKeyFGJIDQWRRLDGDB-CPIXEKRISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manoalide (CAS 75088-80-1): Baseline Identity and Core Pharmacological Class for Research Procurement


Manoalide is a marine sesterterpenoid natural product isolated from the sponge Luffariella variabilis [1]. It functions as a direct, irreversible inactivator of phospholipase A2 (PLA2) enzymes through covalent modification of specific lysine residues within the interfacial recognition site [2]. The compound has been extensively characterized as an inhibitor of secretory PLA2 (sPLA2), with additional documented activity against phospholipase C (PLC) and calcium channels [1]. Manoalide and its derivatives have been the subject of over 200 publications and 180 patents, reflecting sustained research interest in its anti-inflammatory, analgesic, and immunomodulatory potential .

Why Generic PLA2 Inhibitors Cannot Substitute for Manoalide in Targeted Research Applications


The functional and pharmacological profile of manoalide is defined by its unique combination of an irreversible covalent inhibition mechanism, distinct selectivity across PLA2 isoforms, and a polypharmacological signature that includes PLC and calcium channel blockade [1]. Generic substitution with alternative PLA2 inhibitors is scientifically unsound because reversible inhibitors (e.g., arachidonyl trifluoromethyl ketone) lack the sustained enzyme inactivation achievable with manoalide's covalent lysine modification [2]. Furthermore, isoform-specific inhibitors such as bromoenol lactone (BEL, iPLA2-selective) or scalaradial (14 kDa sPLA2-selective) fail to reproduce manoalide's multi-target engagement profile [3]. The observed quantitative differences in potency across enzyme sources and cellular contexts render manoalide non-interchangeable for studies requiring its precise pharmacological footprint [4].

Manoalide Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Manoalide vs. p-Bromophenacyl Bromide: 31-Fold to 37.5-Fold Superior Potency Against Membrane-Associated Intracellular PLA2

In a purified membrane-associated PLA2 preparation from P388D1 macrophage-like cells, manoalide exhibited an IC50 of 16 µM, whereas p-bromophenacyl bromide (pBPB), a classic irreversible inhibitor of extracellular PLA2, displayed only marginal inhibition with an apparent IC50 of 500–600 µM [1]. This represents a 31.25-fold to 37.5-fold superiority in potency for manoalide against this intracellular PLA2 isoform. The functional relevance was confirmed in intact P388D1 cells, where manoalide inhibited prostaglandin E2 production by 40–85%, while pBPB produced no significant effect at comparable concentrations [1].

Phospholipase A2 inhibition P388D1 macrophage Intracellular PLA2

Manoalide vs. Manoalogue: 1.6-Fold Superior Potency Against P388D1 Macrophage PLA2

Manoalide and its synthetic analog manoalogue were directly compared as inhibitors of the membrane-associated PLA2 from P388D1 cells. Manoalide demonstrated an IC50 of 16 µM, whereas manoalogue required a higher concentration to achieve equivalent inhibition (IC50 = 26 µM) [1]. This 1.6-fold difference in potency indicates that manoalide's natural stereochemical configuration and functional group arrangement confer superior inhibitory activity relative to this synthetic analog. Both compounds inhibited prostaglandin E2 production in intact P388D1 cells, but manoalide achieved comparable cellular efficacy at lower concentrations [1].

Phospholipase A2 Structure-activity relationship P388D1

Manoalide sPLA2 vs. cPLA2 Selectivity: 4.7 µM IC50 for Human Recombinant sPLA2 with Negligible cPLA2 Inhibition

Manoalide selectively inhibits human recombinant secretory PLA2 (sPLA2) with an IC50 of 4.7 µM while showing negligible inhibition of cytosolic PLA2 (cPLA2) [1]. In contrast, alternative PLA2 inhibitors such as arachidonyl trifluoromethyl ketone (AACOCF3) preferentially target cPLA2 (IC50 in low micromolar range), and bromoenol lactone (BEL) selectively inhibits calcium-independent PLA2 (iPLA2γ, IC50 ~0.6 µM) [2]. This isoform selectivity profile is not achievable with broad-spectrum PLA2 inhibitors (e.g., quinacrine, which was ineffective against P388D1 PLA2 [3]) and positions manoalide as a specific tool for dissecting sPLA2-dependent signaling pathways in inflammatory and immune cell models.

Phospholipase A2 isoforms sPLA2 cPLA2

Manoalide vs. Scalaradial: Comparable sPLA2 Potency but Distinct Cellular Efficacy Profile

Both manoalide and scalaradial are marine-derived sPLA2 inhibitors with sub-micromolar potency against bee venom PLA2 (manoalide IC50 = 0.05 µM; scalaradial IC50 = 0.07 µM) [1][2]. However, their cellular efficacy profiles diverge significantly. Scalaradial potently inhibits human recombinant type II 14 kDa PLA2 (IC50 = 0.07 µM) but displays weak inhibition of 85 kDa cytosolic PLA2 from U937 cells (IC50 = 20 µM) and requires higher concentrations to inhibit PLA2 activity in human neutrophil acid extracts (IC50 = 35 µM) [2]. In contrast, manoalide irreversibly inactivates human synovial PLA2 across a broad substrate-dependent range (IC50 = 0.02–0.2 µM) and has demonstrated inhibition of superoxide generation in polymorphonuclear leukocytes [1]. The irreversible covalent mechanism of manoalide (targeting Lys-6 and Lys-79 residues [3]) contrasts with the reversible or time-dependent inhibition profile of scalaradial, resulting in sustained enzyme inactivation under washout conditions that scalaradial cannot achieve.

sPLA2 inhibition Neutrophil Anti-inflammatory

Manoalide as a Selective Covalent NLRP3 Inflammasome Inhibitor: Target Engagement at Lys377

Beyond its canonical PLA2 inhibition, manoalide was identified through small molecule library screening as a highly selective and covalent inhibitor of the NLRP3 inflammasome [1]. Manoalide inhibited NLRP3 activation by covalently binding to Lys377 in the NACHT domain of NLRP3, thereby blocking the NEK7-NLRP3 interaction required for inflammasome assembly [1]. In LPS-primed bone marrow-derived macrophages (BMDMs), manoalide at 100–500 nM significantly inhibited nigericin-induced IL-1β secretion, a key readout of NLRP3 activation [1]. In contrast, established NLRP3 inhibitors such as CY-09 and MCC950 act through non-covalent mechanisms and may exhibit different selectivity profiles. In vivo, manoalide treatment (10 mg/kg intraperitoneal administration) ameliorated experimental autoimmune encephalomyelitis (EAE) pathogenesis in mice, demonstrating functional target engagement and therapeutic potential in a neuroinflammatory disease model [1]. This NLRP3 inhibitory activity is not documented for comparator compounds such as scalaradial or p-bromophenacyl bromide, making manoalide uniquely positioned for dual-target studies of PLA2 and NLRP3 pathways.

NLRP3 inflammasome Innate immunity Neuroinflammation

Manoalide Stereoisomer-Specific Anti-Leukemic Activity: 24R,25S Configuration Confers Potent Anti-Proliferative Effects

Recent stereochemical resolution of manoalide has revealed configuration-dependent anti-leukemic activity. Among ten manoalide-like sesterterpenoids isolated from Luffariella sp., the 24R,25S-stereoisomer exhibited the most potent anti-proliferative effects against four leukemic cell lines, with IC50 values ranging from 0.50 to 7.67 µM . This stereoisomer induced apoptosis in Molt-4 cells through mitochondrial membrane potential disruption and intracellular ROS generation, and additionally inhibited human topoisomerase I and II . In a xenograft tumor model, treatment with 24R,25S-manoalide suppressed tumor growth by 66.11% compared to control . Importantly, the stereochemical purity of the manoalide sample directly impacts this anti-leukemic activity, as other stereoisomers display reduced or absent efficacy. Commercial manoalide preparations that do not specify stereochemical purity may contain variable ratios of active and inactive stereoisomers, potentially confounding experimental outcomes in cancer research applications.

Leukemia Stereochemistry Anti-proliferative

Manoalide Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating Intracellular PLA2 Function in Macrophage and Immune Cell Models

Manoalide is the preferred tool compound for studies of membrane-associated intracellular PLA2 in macrophage-like cells. As demonstrated in direct head-to-head comparisons, manoalide (IC50 = 16 µM) exhibits 31- to 37.5-fold superior potency over p-bromophenacyl bromide (IC50 = 500–600 µM) against the P388D1 cell membrane-associated PLA2, and this in vitro potency translates to 40–85% inhibition of prostaglandin E2 production in intact cells, where pBPB produces no significant effect [1]. This scenario is particularly relevant for researchers studying arachidonic acid mobilization, eicosanoid biosynthesis, and PLA2-dependent signaling in immune cells.

Selective Pharmacological Inhibition of sPLA2 in Inflammatory Signaling Pathway Dissection

When experimental designs require selective inhibition of secretory PLA2 without confounding effects on cytosolic or calcium-independent PLA2 isoforms, manoalide provides a clearly defined selectivity window (human recombinant sPLA2 IC50 = 4.7 µM with negligible cPLA2 inhibition) [1]. Alternative inhibitors are unsuitable for this application: arachidonyl trifluoromethyl ketone preferentially inhibits cPLA2 [2], bromoenol lactone selectively targets iPLA2γ (IC50 ~0.6 µM) [3], and quinacrine is ineffective against intracellular PLA2 . Manoalide's irreversible covalent mechanism ensures sustained sPLA2 inactivation under washout conditions, unlike reversible inhibitors such as scalaradial.

Dual-Target Studies of PLA2 and NLRP3 Inflammasome Pathways in Neuroinflammation

Manoalide is uniquely positioned for research programs investigating the intersection of phospholipase A2 signaling and NLRP3 inflammasome activation. It is currently the only known compound that functions both as a covalent PLA2 inhibitor (targeting Lys-6 and Lys-79) and as a covalent NLRP3 inhibitor (targeting Lys377 to block NEK7-NLRP3 interaction) [1][2]. In vivo, manoalide treatment (10 mg/kg i.p.) ameliorates experimental autoimmune encephalomyelitis pathogenesis in mice, validating functional target engagement in a disease-relevant neuroinflammatory model [2]. This dual-target profile is not documented for any comparator PLA2 inhibitor, including scalaradial, pBPB, or manoalogue.

Oncology Research Requiring Stereochemically Defined Anti-Leukemic Activity

For cancer research programs evaluating manoalide derivatives as anti-leukemic agents, procurement of stereochemically defined 24R,25S-manoalide is essential. This specific stereoisomer exhibits potent anti-proliferative activity against leukemic cell lines (IC50 = 0.50–7.67 µM) and suppresses xenograft tumor growth by 66.11% in vivo [1]. Commercial manoalide preparations lacking stereochemical specification may contain variable ratios of active and inactive stereoisomers, introducing significant experimental variability. Researchers should verify stereochemical purity with suppliers before procurement to ensure reproducible anti-leukemic efficacy in cellular and in vivo oncology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Manoalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.